molecular formula C19H17N3O5 B2364856 6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 941930-87-6

6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2364856
CAS No.: 941930-87-6
M. Wt: 367.361
InChI Key: NQVFDHOZKZSTJC-UHFFFAOYSA-N
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Description

6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone family This compound is characterized by its complex structure, which includes a pyridazinone core substituted with a 2,5-dimethoxyphenyl group and a 4-nitrophenylmethyl group

Scientific Research Applications

6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, dyes, and polymers due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the dimethoxyphenyl group is introduced using reagents like dimethoxybenzene and suitable catalysts.

    Attachment of the 4-Nitrophenylmethyl Group: This can be done through nucleophilic substitution reactions, where the nitrophenylmethyl group is introduced using nitrobenzyl halides and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one depends on its specific application:

    Biological Activity: It may interact with various molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

    Chemical Reactions: Acts as a nucleophile or electrophile in organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one: Similar structure but with a methyl group instead of a nitro group.

    6-(2,5-Dimethoxyphenyl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is unique due to the presence of both the 2,5-dimethoxyphenyl and 4-nitrophenylmethyl groups, which confer distinct chemical and biological properties. The nitro group, in particular, can undergo various chemical transformations, making this compound versatile for different applications.

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-26-15-7-9-18(27-2)16(11-15)17-8-10-19(23)21(20-17)12-13-3-5-14(6-4-13)22(24)25/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVFDHOZKZSTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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